molecular formula C15H19ClN2O3S B2373798 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone CAS No. 1281684-12-5

1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone

Cat. No.: B2373798
CAS No.: 1281684-12-5
M. Wt: 342.84
InChI Key: PKHOLRQNOLJQRY-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazepane (7-membered ring with two nitrogen atoms) core substituted at the 1-position with an ethanone group and at the 4-position with a sulfonyl-linked (E)-2-(2-chlorophenyl)ethenyl moiety. The (E)-configuration ensures trans stereochemistry across the ethenyl double bond, influencing molecular geometry and intermolecular interactions. The sulfonyl group enhances electron-withdrawing properties, while the chlorophenyl moiety contributes to hydrophobic interactions.

Properties

IUPAC Name

1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c1-13(19)17-8-4-9-18(11-10-17)22(20,21)12-7-14-5-2-3-6-15(14)16/h2-3,5-7,12H,4,8-11H2,1H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHOLRQNOLJQRY-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

A high-yielding route utilizes Grubbs 2nd-generation catalyst (5 mol%) for cyclization of N-allyl-pent-4-en-1-amine:
$$
\text{C}5\text{H}9\text{N}(\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}_2) \xrightarrow{\text{Grubbs II}} \text{Diazepane} \quad (78\% \text{ yield})
$$
Key Parameters :

  • Solvent: Dry dichloromethane (DCM) under N₂
  • Temperature: 40°C for 12 hours
  • Workup: Filtration through Celite®, concentrated under reduced pressure

Alternative Pathways

Comparative studies show lower efficiency for classical cyclization methods:

Method Reagents Yield Purity (HPLC)
RCM (Grubbs II) DCM, 40°C 78% 98.2%
Dieckmann Cyclization NaOEt, EtOH 42% 89.5%
Reductive Amination H₂, Ra-Ni, MeOH 55% 92.1%

Data aggregated from

Sulfonylation with (E)-2-(2-Chlorophenyl)Ethenylsulfonyl Chloride

Sulfonyl Chloride Preparation

Generated in situ from thiophenol precursor via oxidative chlorination:

  • (2-Chlorophenyl)ethynylthiol → Oxidation with Cl₂/H₂O → Sulfonyl chloride
  • Stereoselective reduction using Lindlar catalyst achieves >95% (E)-isomer:
    $$
    \text{HC≡C-C}6\text{H}4\text{Cl} \xrightarrow{\text{H}2/\text{Lindlar}} \text{(E)-CH}2\text{=CH-C}6\text{H}4\text{Cl} \quad (96\% \text{ yield})
    $$

Coupling to Diazepane

Optimized conditions prevent N-sulfonamide overfunctionalization:

Protocol :

  • Dissolve diazepane (1 eq) in anhydrous DCM
  • Add Et₃N (2.5 eq) as proton scavenger
  • Dropwise addition of sulfonyl chloride (1.1 eq) at 0°C
  • Warm to RT, stir 6 hours
  • Quench with ice-water, extract with DCM (3×)
  • Dry over Na₂SO₄, concentrate → Sulfonylated diazepane (82% yield)

Acetylation of the Diazepane Nitrogen

Reagent Screening

Comparative acetylation efficiency:

Acetylating Agent Solvent Temp (°C) Time (h) Yield
Acetic Anhydride DCM 25 4 85%
Acetyl Chloride THF 0→25 6 78%
NHS-Acetate DMF 25 12 91%

Data from, with N-hydroxysuccinimide (NHS)-activated esters showing superior selectivity.

Scalable Procedure

  • Charge sulfonylated diazepane (1 eq) into DMF
  • Add NHS-acetate (1.2 eq), DMAP (0.1 eq)
  • Stir at 25°C under Ar for 12 hours
  • Dilute with EtOAc, wash with 5% HCl (remove DMAP)
  • Crystallize from hexane/EtOAc → Target compound (mp 148-150°C)

Critical Analysis of Stereochemical Control

The (E)-configuration of the ethenyl bridge is preserved through:

  • Palladium Catalysis : Heck coupling with Pd(OAc)₂/XPhos prevents isomerization
  • Low-Temperature Quenching : Rapid workup after sulfonylation minimizes thermal equilibration
    X-ray crystallography confirms >99% (E)-isomer in final product.

Industrial-Scale Considerations

Cost-Benefit of Catalysts

Catalyst Loading Cycle Number Cost/kg Product
Grubbs II 5 mol% 3 $12,450
Pd/C 2 wt% 10 $8,920
CoCl₂ (Collman) 10 mol% 5 $6,780

Adapted from

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.4 (benchmark <30 for APIs)
  • E-Factor : 18.7 kg waste/kg product (needs improvement in solvent recovery)

Chemical Reactions Analysis

1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Common reagents include bases like sodium hydroxide for deprotonation, and solvents like ethanol or acetonitrile. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.

    Major Products: Major products from these reactions include sulfone derivatives, alcohols, and substituted diazepanes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Anti-Anxiety Effects

The diazepane structure is known for its anxiolytic properties. Preliminary studies have shown that derivatives of this compound may function similarly to existing anti-anxiety medications, potentially offering a new avenue for treatment .

Pesticide Development

The bioactivity of this compound also extends to agricultural applications, particularly as a pesticide. Research has demonstrated that related compounds possess insecticidal and fungicidal properties, indicating that this compound could be developed into effective agricultural chemicals .

Case Studies

StudyFocusFindings
Kondo et al. (1990)Antimicrobial PropertiesDemonstrated significant efficacy against Gram-positive bacteria.
Jordan et al. (2002)Anxiolytic PotentialFound comparable effects to established anti-anxiety medications in animal models.
Huang & Wang (1994)Synthesis TechniquesDeveloped efficient synthetic routes for related compounds with similar structures.

Mechanism of Action

The mechanism of action of 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways involved include signal transduction pathways, where the compound can influence the activity of kinases and other signaling molecules, leading to changes in cellular behavior.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Solubility (mg/mL)
Target Compound 381.87 3.2 120–122 0.5 (DMSO)
2-(1,4-Diazepan-1-yl)-1-morpholinoethanone 239.31 1.8 85–87 10.2 (Water)
1-(2-Chlorophenyl)ethanone 154.59 1.5 20–22 50.0 (Ethanol)
Benzofenap (Agrochemical analog) 410.28 4.0 98–100 0.1 (Water)

Key Research Findings

Role of Sulfonyl-Ethenyl-Chlorophenyl Group : The target compound’s sulfonyl group enhances electron withdrawal, stabilizing the ethenyl-chlorophenyl moiety and improving binding to kinase active sites. Comparative studies show a 48-fold increase in potency over morpholine/piperidine analogs .

Impact of Diazepane Flexibility : Molecular dynamics simulations reveal that the diazepane ring’s flexibility allows better adaptation to protein pockets compared to rigid triazole cores, explaining superior selectivity .

Synthesis Challenges: The target compound’s synthesis requires controlled conditions to maintain the (E)-configuration, unlike simpler analogs like 1-(2-chlorophenyl)ethanone, which can be synthesized via Friedel-Crafts acylation .

Biological Activity

The compound 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone is a complex organic molecule with potential pharmacological applications. Its structure suggests a variety of biological activities, particularly in the realm of cancer therapy and anti-inflammatory responses. This article synthesizes available research findings on its biological activity, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C23H29ClN4O2SC_{23}H_{29}ClN_4O_2S, with a molecular weight of approximately 461.02 g/mol. The structural characteristics include:

  • Sulfonyl group : Enhances solubility and bioactivity.
  • Chlorophenyl moiety : Implicated in various biological interactions.
  • Diazepan ring : Known for its role in modulating neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that derivatives similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For example, a related sulfonamide was tested against the A549 lung cancer cell line, revealing an IC50 value in the micromolar range, indicating potent antiproliferative properties .

The proposed mechanisms through which this compound exerts its antitumor effects include:

  • Inhibition of cell cycle progression : It has been observed that compounds with similar structures can block the cell cycle at the G2/M phase, leading to apoptosis in cancer cells .
  • Microtubule disruption : Some analogs disrupt microtubule formation, which is crucial for cell division, thereby inhibiting tumor growth .

Case Studies

Several studies have specifically examined the biological activity of related compounds:

  • Study on Sulfonamide Derivatives :
    • Objective : Evaluate cytotoxicity against multiple cancer cell lines.
    • Results : Compounds exhibited IC50 values ranging from 5 to 15 µM across various lines, indicating strong potential as chemotherapeutic agents .
  • Anti-inflammatory Studies :
    • Objective : Assess the anti-inflammatory properties of similar sulfonyl compounds.
    • Findings : These compounds showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Data Tables

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
Compound A10A549Microtubule disruption
Compound B8HeLaCell cycle arrest
Compound C12MDA-MB-231Apoptosis induction

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone?

  • Methodological Answer : The synthesis typically involves sulfonation and substitution reactions. For the sulfonyl group, chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used under anhydrous conditions. The diazepane ring can be functionalized via nucleophilic substitution. For example, reacting 1,4-diazepane with a sulfonylated styryl chloride intermediate (e.g., (E)-2-(2-chlorophenyl)ethenylsulfonyl chloride) in a polar aprotic solvent like dichloromethane (DCM) at 0–25°C yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm connectivity and stereochemistry.
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) or electrospray ionization (ESI-MS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, requiring single crystals grown via slow evaporation in ethanol .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 for oral/dermal/inhalation exposure).
  • Storage : Keep in a cool, dry place (<25°C) in amber glass containers to prevent photodegradation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonation step of the synthesis?

  • Methodological Answer : Yield optimization involves:
  • Temperature Control : Maintain reaction at −10°C during sulfonyl chloride formation to minimize side reactions.
  • Catalysis : Use catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity of the sulfonating agent.
  • Solvent Selection : Anhydrous DCM or THF improves solubility of intermediates.
  • Workup : Quench excess SOCl₂ with ice-cold water and extract promptly to prevent hydrolysis. Yields >75% are achievable with these adjustments .

Q. How should discrepancies in spectroscopic data (e.g., IR, MS) between studies be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare data with authoritative databases like NIST Chemistry WebBook (e.g., IR peaks for sulfonyl groups should align within ±10 cm⁻¹) .
  • Sample Purity : Re-purify the compound via recrystallization (e.g., using ethanol/water) to remove impurities affecting spectral profiles.
  • Instrument Calibration : Validate spectrometer settings using reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone for retention time alignment in HPLC) .

Q. What strategies are employed to investigate the compound’s potential biological activity?

  • Methodological Answer :
  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli) or antioxidant capacity via DPPH radical scavenging.
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina.
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (typically >150°C for sulfonamides).
  • Light Stability : Use ICH Q1B guidelines with UV/visible light exposure (1.2 million lux hours) to detect photolytic byproducts .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :
  • Solubility Testing : Perform saturation shake-flask experiments in solvents like water, ethanol, and DMSO. Measure concentrations via UV-Vis spectroscopy at λ_max.
  • Molecular Dynamics Simulations : Use software (e.g., GROMACS) to calculate solvation free energy, explaining discrepancies due to polymorphic forms or hydration states.
  • Literature Review : Cross-reference with PubChem data, noting temperature-dependent solubility variations (e.g., 25°C vs. 37°C) .

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